Neoechinulin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

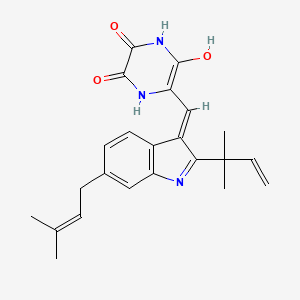

Neoechinulin is a diketopiperazine type indole alkaloid that has garnered significant attention due to its diverse pharmacological properties. It is primarily isolated from various fungal sources such as Aspergillus species, Xylaria euglossa, Eurotium cristatum, and Microsporum species . This compound exhibits a range of biological activities, including radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, anticancer, pro-apoptotic, and anti-apoptotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoechinulin A is synthesized from L-tryptophan and L-alanine, consisting of three structural moieties: an indole, a diketopiperazine, and an isoprenyl moiety . The intramolecular cyclization at 80°C proceeds with minimal racemization of the stereogenic center at C-12 on this compound A, although cyclization at 110°C causes partial racemization . The diketopiperazine moiety is essential for the compound’s biological activities .

Industrial Production Methods: Industrial production of this compound involves the fermentation of fungal strains such as Aspergillus species. The fermentation broth is then extracted and purified to isolate this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Neoechinulin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound A can be oxidized to form this compound B .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various this compound derivatives, such as this compound B, which exhibits antiviral properties .

Scientific Research Applications

Mechanism of Action

Neoechinulin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Neoechinulin is compared with other indole diketopiperazine alkaloids such as echinulin and cryptoechinulin:

Echinulin: Similar to this compound, echinulin exhibits neuroprotective and cytoprotective activities.

Cryptoechinulin: Cryptoechinulin B shows neuroprotective activity in models of Parkinson’s disease.

Uniqueness: this compound’s unique combination of radical scavenging, anti-inflammatory, antiviral, and anticancer properties sets it apart from other similar compounds .

Properties

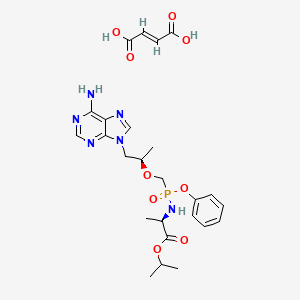

CAS No. |

25644-25-1 |

|---|---|

Molecular Formula |

C23H25N3O3 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

5-hydroxy-6-[(E)-[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)indol-3-ylidene]methyl]-1,4-dihydropyrazine-2,3-dione |

InChI |

InChI=1S/C23H25N3O3/c1-6-23(4,5)19-16(12-18-20(27)26-22(29)21(28)25-18)15-10-9-14(8-7-13(2)3)11-17(15)24-19/h6-7,9-12H,1,8H2,2-5H3,(H,25,28)(H2,26,27,29)/b16-12+ |

InChI Key |

WGQHFCXVVFMQEB-FOWTUZBSSA-N |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1)/C(=C\C3=C(NC(=O)C(=O)N3)O)/C(=N2)C(C)(C)C=C)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1)C(=CC3=C(NC(=O)C(=O)N3)O)C(=N2)C(C)(C)C=C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]-N-ethylcarbamate](/img/structure/B12334923.png)

![[1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-](/img/structure/B12334924.png)

![2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine](/img/structure/B12334940.png)

![4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B12334951.png)

![2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12334975.png)

![methyl 7-[[2-(N-phenylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B12334979.png)

![8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-](/img/structure/B12334986.png)

![3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one](/img/structure/B12334997.png)